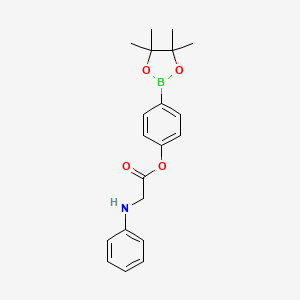
3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide” is a complex organic molecule. It contains a propanamide group, a phenylsulfonyl group, and a thiophenyl group. These groups are common in many organic compounds and are often seen in pharmaceuticals and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions like the Sonogashira coupling reaction . This reaction is a useful tool for the formation of new carbon–carbon bonds under mild reaction conditions .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
3-(Phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide and its related compounds have shown notable herbicidal activities. In a study conducted by Omokawa et al. (1985), α-phenylsulfonyl alkanamides, a group to which this compound belongs, were synthesized and tested under paddy conditions. These compounds, including α-phenylsulfonyl propanamides, exhibited high herbicidal activity against paddy weeds without significantly affecting rice plants. Their activity was found to be superior to sulfinyl and thio compounds (Omokawa, Ichizen, Tabogami, & Takematsu, 1985).
Synthesis of Benzothienoquinolines
Michał Nowacki and K. Wojciechowski (2017) explored the synthesis of [1]Benzothieno[2,3-b]quinolines, a process involving 3-(phenylsulfonylmethyl)benzo[b]thiophenes. These compounds reacted with nitrobenzene derivatives in the presence of potassium tert-butoxide and chlorotrimethylsilane to form 11-cyano- or 11-(phenylsulfonyl)[1]benzothieno[2,3-b]quinolines. This study signifies the compound's relevance in the synthesis of structurally complex and potentially useful organic molecules (Nowacki & Wojciechowski, 2017).
Inhibition of Viral DNA Maturation
In the realm of virology, particularly concerning cytomegalovirus (CMV) replication, the compound BAY 38-4766, which has a similar structure, was identified as a selective nonnucleoside inhibitor with an excellent safety profile. Buerger et al. (2001) discovered that this compound and its analogues do not inhibit viral DNA synthesis, transcription, or translation but interfere with viral DNA maturation and packaging, indicating a novel mechanism of action against CMV (Buerger et al., 2001).
Antimicrobial and Antitubercular Activities
A series of sulfonyl derivatives, including those with benzylsulfonyl groups, were synthesized and assessed for their antibacterial and antifungal activities. Suresh Kumar, Rajendra Prasad, and Chandrashekar (2013) found that these compounds, particularly 3-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-4-phenyl-4H-1,2,4-triazoles, exhibited moderate to significant antibacterial and antifungal properties. They also displayed excellent antitubercular activity against Mycobacterium tuberculosis H37Rv (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c22-20(11-13-26(23,24)18-7-2-1-3-8-18)21-14-16-6-4-5-9-19(16)17-10-12-25-15-17/h1-10,12,15H,11,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSECQITXBUJHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



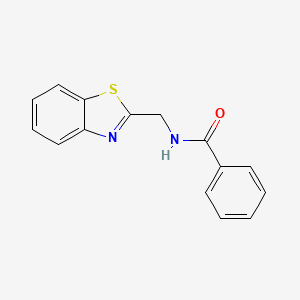
![N-(4-acetylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2955067.png)
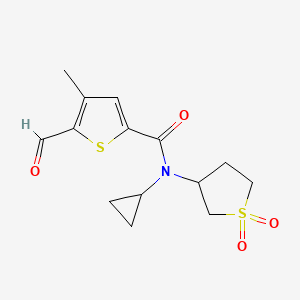

![N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2955072.png)

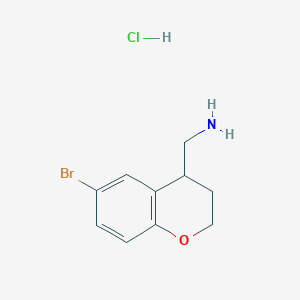
![2-(2-Chloro-acetylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B2955076.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2955077.png)
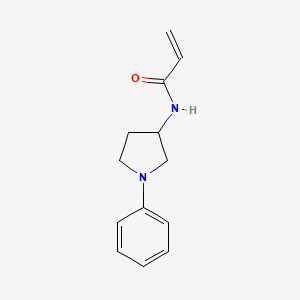
![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)
